molecular formula C18H17N5O2 B10866277 N'-[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]pyridine-3-carbohydrazide

N'-[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]pyridine-3-carbohydrazide

Cat. No.: B10866277
M. Wt: 335.4 g/mol
InChI Key: KHCGABFDXNVLGG-UDWIEESQSA-N
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Chemical Reactions Analysis

N’-[1-(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)ETHYL]NICOTINOHYDRAZIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N’-[1-(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)ETHYL]NICOTINOHYDRAZIDE involves its interaction with various molecular targets and pathways. The compound’s pyrazolone ring can interact with enzymes and receptors, inhibiting their activity and leading to the observed biological effects . For example, it may inhibit enzymes involved in cell proliferation, leading to its anticancer properties .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H17N5O2

Molecular Weight

335.4 g/mol

IUPAC Name

N-[(E)-1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C18H17N5O2/c1-12(20-21-17(24)14-7-6-10-19-11-14)16-13(2)22-23(18(16)25)15-8-4-3-5-9-15/h3-11,22H,1-2H3,(H,21,24)/b20-12+

InChI Key

KHCGABFDXNVLGG-UDWIEESQSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)/C(=N/NC(=O)C3=CN=CC=C3)/C

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NNC(=O)C3=CN=CC=C3)C

Origin of Product

United States

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